
(9S,10R,12Z)-9,10-Dihydroxy-12-octadecenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(9S,10R,12Z)-9,10-Dihydroxy-12-octadecenoic acid is a hydroxy fatty acid that belongs to the class of organic compounds known as lineolic acids and derivatives. This compound is characterized by the presence of two hydroxy groups at positions 9 and 10 and a double bond at position 12 in the octadecenoic acid chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (9S,10R,12Z)-9,10-Dihydroxy-12-octadecenoic acid can be achieved through several methods. One common approach involves the oxidation of linoleic acid using specific oxidizing agents under controlled conditions. The reaction typically requires the presence of catalysts to ensure the stereoselective formation of the desired hydroxy groups at the 9 and 10 positions .
Industrial Production Methods
Industrial production of this compound often involves enzymatic processes, where enzymes such as lipoxygenases are used to catalyze the oxidation of linoleic acid. This method is preferred due to its high specificity and efficiency in producing the desired stereoisomer. Additionally, chemical synthesis methods involving selective oxidation and reduction steps are also employed in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
(9S,10R,12Z)-9,10-Dihydroxy-12-octadecenoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form keto derivatives.
Reduction: Reduction reactions can convert the hydroxy groups to hydrogen atoms, forming saturated derivatives.
Substitution: The hydroxy groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include keto derivatives, saturated fatty acids, and various substituted derivatives, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
(9S,10R,12Z)-9,10-Dihydroxy-12-octadecenoic acid has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study oxidation and reduction reactions of fatty acids.
Biology: The compound is studied for its role in cellular signaling and metabolic pathways.
Medicine: Research has shown its potential in anti-inflammatory and antioxidant therapies.
Industry: It is used in the production of bio-based materials and as an intermediate in the synthesis of other valuable compounds[][4].
Mécanisme D'action
The mechanism of action of (9S,10R,12Z)-9,10-Dihydroxy-12-octadecenoic acid involves its interaction with specific molecular targets and pathways. It acts as a ligand for peroxisome proliferator-activated receptors (PPARs), which are involved in regulating gene expression related to lipid metabolism and inflammation. By binding to these receptors, the compound can modulate various physiological processes, including cell proliferation, differentiation, and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (9S,10E,12Z)-9-hydroxyoctadeca-10,12-dienoic acid
- (9S,10R,12Z,15Z)-9,10-Dihydroxy-12,15-octadecadienoic acid
- (9S,10R)-dihydroxyoctadecanoic acid
Uniqueness
Compared to similar compounds, (9S,10R,12Z)-9,10-Dihydroxy-12-octadecenoic acid is unique due to its specific stereochemistry and the presence of both hydroxy groups and a double bond.
Propriétés
Numéro CAS |
263399-34-4 |
|---|---|
Formule moléculaire |
C18H34O4 |
Poids moléculaire |
314.5 g/mol |
Nom IUPAC |
(Z,9R,10R)-9,10-dihydroxyoctadec-12-enoic acid |
InChI |
InChI=1S/C18H34O4/c1-2-3-4-5-7-10-13-16(19)17(20)14-11-8-6-9-12-15-18(21)22/h7,10,16-17,19-20H,2-6,8-9,11-15H2,1H3,(H,21,22)/b10-7-/t16-,17-/m1/s1 |
Clé InChI |
XEBKSQSGNGRGDW-GJWDQICYSA-N |
SMILES |
CCCCCC=CCC(C(CCCCCCCC(=O)O)O)O |
SMILES isomérique |
CCCCC/C=C\C[C@H]([C@@H](CCCCCCCC(=O)O)O)O |
SMILES canonique |
CCCCCC=CCC(C(CCCCCCCC(=O)O)O)O |
Description physique |
Solid |
Synonymes |
Leukotoxin diol |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


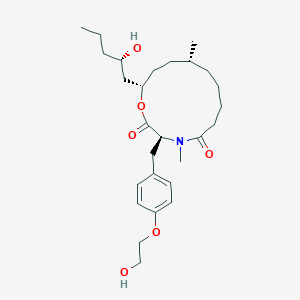
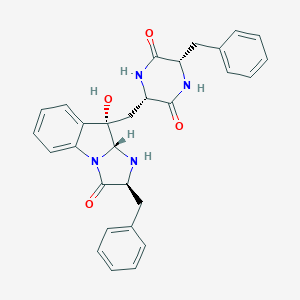

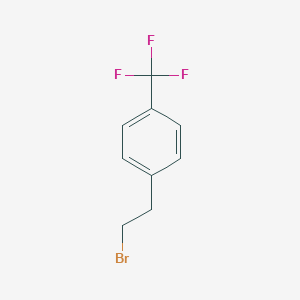
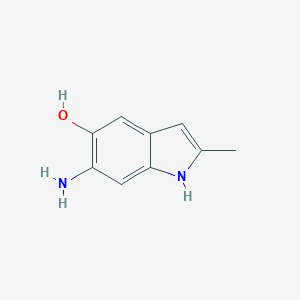


![methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxo-9-propanoyloxy-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate](/img/structure/B163338.png)
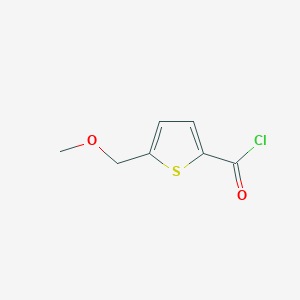

![2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one](/img/structure/B163346.png)


![[10-hydroxy-5-(10-hydroxy-7,9-dimethoxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromen-5-yl)-7,9-dimethoxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromen-4-yl] acetate](/img/structure/B163359.png)
